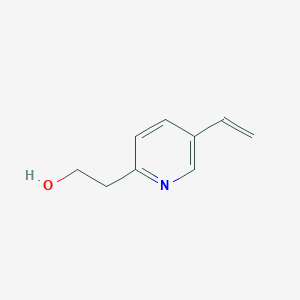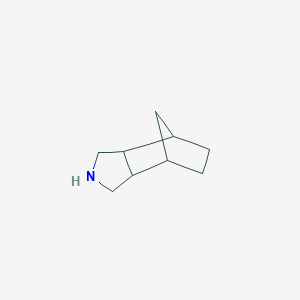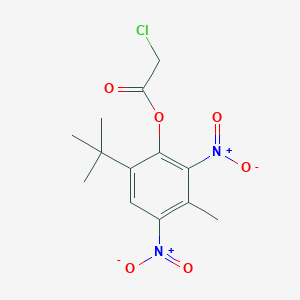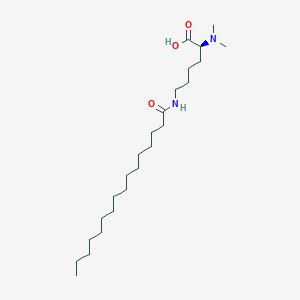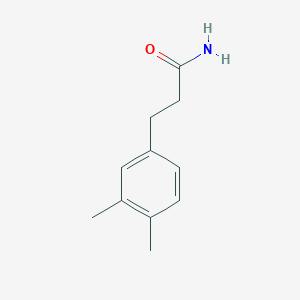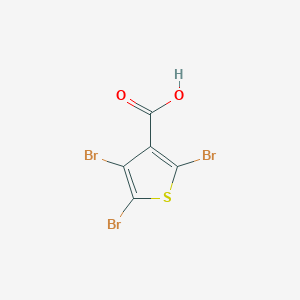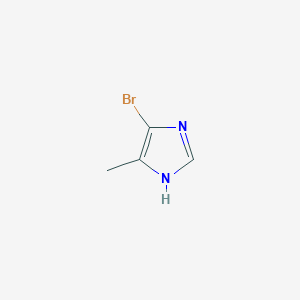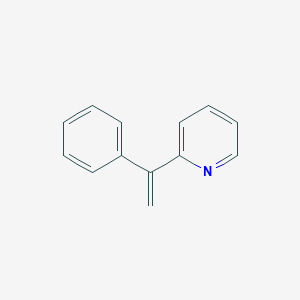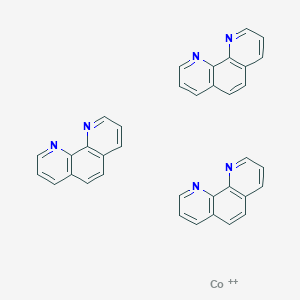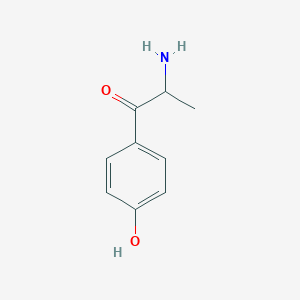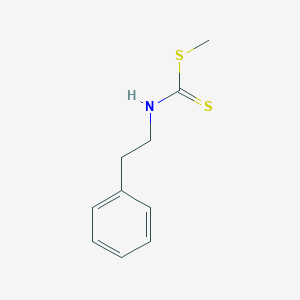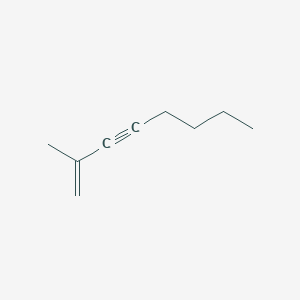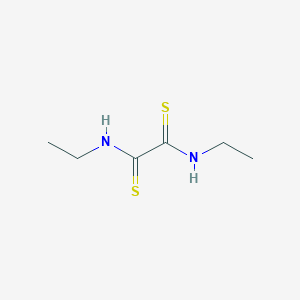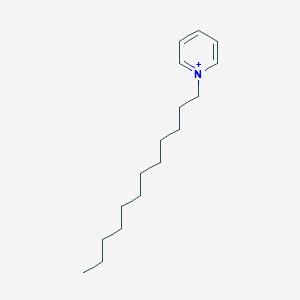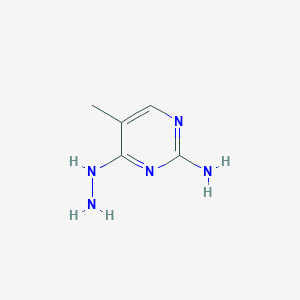
4-Hydrazinyl-5-methylpyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-5-methylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR), which is essential for the synthesis of nucleotides and DNA. Due to its unique properties, 4-Hydrazinyl-5-methylpyrimidin-2-amine has gained significant attention in the field of scientific research.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-5-methylpyrimidin-2-amine is based on its ability to inhibit 4-Hydrazinyl-5-methylpyrimidin-2-amine. 4-Hydrazinyl-5-methylpyrimidin-2-amine is an enzyme that plays a critical role in the synthesis of nucleotides and DNA. By inhibiting 4-Hydrazinyl-5-methylpyrimidin-2-amine, 4-Hydrazinyl-5-methylpyrimidin-2-amine disrupts the synthesis of nucleotides and DNA, which leads to the inhibition of cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-Hydrazinyl-5-methylpyrimidin-2-amine are primarily related to its inhibition of 4-Hydrazinyl-5-methylpyrimidin-2-amine. By disrupting the synthesis of nucleotides and DNA, 4-Hydrazinyl-5-methylpyrimidin-2-amine can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it can also affect the metabolism of folate, which is essential for the synthesis of nucleotides and DNA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Hydrazinyl-5-methylpyrimidin-2-amine is its potent anti-cancer activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for cancer treatment. However, one of the limitations of 4-Hydrazinyl-5-methylpyrimidin-2-amine is its potential toxicity. It can affect the metabolism of folate, which is essential for normal cell growth and proliferation. Therefore, careful monitoring of its toxicity is required in lab experiments.
Orientations Futures
There are several future directions for research on 4-Hydrazinyl-5-methylpyrimidin-2-amine. One area of research is the development of new analogs of 4-Hydrazinyl-5-methylpyrimidin-2-amine with improved potency and selectivity. Another area of research is the investigation of the potential synergistic effects of 4-Hydrazinyl-5-methylpyrimidin-2-amine with other anti-cancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of 4-Hydrazinyl-5-methylpyrimidin-2-amine for cancer treatment.
Méthodes De Synthèse
The synthesis of 4-Hydrazinyl-5-methylpyrimidin-2-amine is typically achieved through a multi-step process. The first step involves the reaction of 5-methylpyrimidine-2,4-dione with hydrazine hydrate to form 5-methylpyrimidine-2,4-diamine. The second step involves the reaction of the 5-methylpyrimidine-2,4-diamine with methyl iodide to form 4-methyl-5-methylpyrimidin-2-amine. The final step involves the reaction of 4-methyl-5-methylpyrimidin-2-amine with hydrazine hydrate to form 4-Hydrazinyl-5-methylpyrimidin-2-amine.
Applications De Recherche Scientifique
4-Hydrazinyl-5-methylpyrimidin-2-amine has been extensively studied for its potential applications in cancer treatment. As an inhibitor of 4-Hydrazinyl-5-methylpyrimidin-2-amine, it disrupts the synthesis of nucleotides and DNA, which are essential for cancer cell growth and proliferation. Several studies have shown that 4-Hydrazinyl-5-methylpyrimidin-2-amine exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
Propriétés
Numéro CAS |
16931-08-1 |
|---|---|
Nom du produit |
4-Hydrazinyl-5-methylpyrimidin-2-amine |
Formule moléculaire |
C5H9N5 |
Poids moléculaire |
139.16 g/mol |
Nom IUPAC |
4-hydrazinyl-5-methylpyrimidin-2-amine |
InChI |
InChI=1S/C5H9N5/c1-3-2-8-5(6)9-4(3)10-7/h2H,7H2,1H3,(H3,6,8,9,10) |
Clé InChI |
MIFPTVKUAXGXSB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1NN)N |
SMILES canonique |
CC1=CN=C(N=C1NN)N |
Synonymes |
4(1H)-Pyrimidinone, 2-amino-5-methyl-, hydrazone (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



